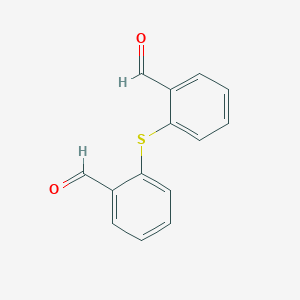
Benzaldehyde, 2,2'-thiobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,2’-thiobis- is an organic compound with the molecular formula C14H10O2S. It consists of two benzaldehyde units connected by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,2’-thiobis- often involves the chlorination of toluene followed by hydrolysis. This method is efficient and yields high purity products. The process includes the following steps:
- Chlorination of toluene to produce benzyl chloride.
- Hydrolysis of benzyl chloride to form benzaldehyde.
- Reaction of benzaldehyde with sulfur dichloride to produce Benzaldehyde, 2,2’-thiobis- .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,2’-thiobis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2,2’-thiobis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,2’-thiobis- involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of stable adducts. This interaction can disrupt normal cellular functions and lead to various biological effects. The compound’s ability to inhibit certain enzymes and pathways makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and a formyl group.
Benzyl Alcohol: An aromatic alcohol derived from benzaldehyde.
Benzoic Acid: An aromatic carboxylic acid derived from the oxidation of benzaldehyde.
Uniqueness: Benzaldehyde, 2,2’-thiobis- is unique due to the presence of the sulfur atom connecting two benzaldehyde units. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
549494-75-9 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(2-formylphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H |
InChI Key |
DGXNWHMVBILLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


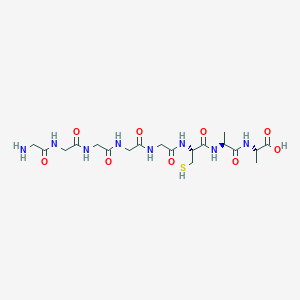
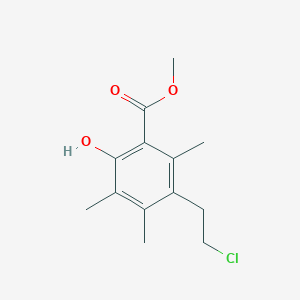
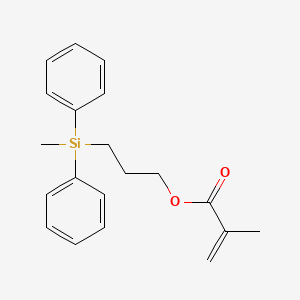
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)


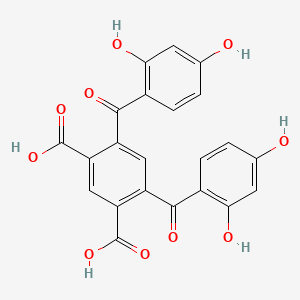
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
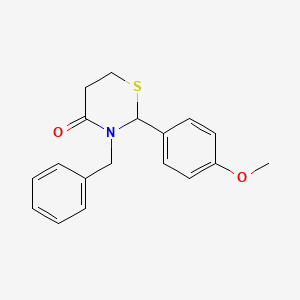
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
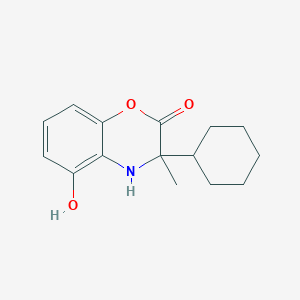

![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
